molecular formula C22H38O4Pb B12511612 (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one

(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one

Cat. No.: B12511612
M. Wt: 574 g/mol
InChI Key: RFDHUANRWFSKRW-UHFFFAOYSA-L
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Description

(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one is a complex organometallic compound that features a lead atom bonded to an organic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one typically involves the following steps:

    Formation of the Organic Ligand: The organic ligand, 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL, is synthesized through a series of reactions starting from commercially available precursors. This may involve aldol condensation, reduction, and oxidation reactions.

    Lead Incorporation: The organic ligand is then reacted with a lead-containing reagent, such as lead acetate or lead chloride, under controlled conditions to form the desired organometallic compound. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can convert the lead center to a lower oxidation state.

    Substitution: Ligand exchange reactions can replace the organic ligand with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution: Ligand exchange can be facilitated by using reagents like phosphines, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) species, while reduction may produce lead(II) species. Substitution reactions can result in a variety of organometallic compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one is used as a precursor for the synthesis of other organometallic compounds. It serves as a model compound for studying the reactivity and bonding of lead in organometallic chemistry.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies focus on understanding how the lead center interacts with proteins, nucleic acids, and other biological macromolecules.

Medicine

While lead compounds are generally toxic, derivatives of this compound are explored for their potential use in targeted drug delivery systems. The unique properties of the compound may allow for the selective delivery of therapeutic agents to specific cells or tissues.

Industry

In industry, this compound is used as a catalyst in various chemical reactions. Its ability to facilitate oxidation, reduction, and substitution reactions makes it valuable in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one exerts its effects involves the coordination of the lead center with various substrates. The lead atom can form bonds with electron-rich species, facilitating the transfer of electrons and promoting chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}stannyl)oxy]hept-4-EN-3-one: This compound features a tin atom instead of lead and exhibits similar reactivity and applications.

    (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}germyl)oxy]hept-4-EN-3-one: This germanium-containing compound is another analog with comparable properties.

Uniqueness

The uniqueness of (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one lies in its lead center, which imparts distinct reactivity and coordination chemistry compared to its tin and germanium analogs. The lead atom’s larger size and different electronic properties result in unique catalytic and binding behaviors, making this compound valuable for specific applications in catalysis and materials science.

Properties

Molecular Formula

C22H38O4Pb

Molecular Weight

574 g/mol

IUPAC Name

bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]lead

InChI

InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2

InChI Key

RFDHUANRWFSKRW-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Pb]OC(=CC(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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